Buprofezin can be synthesized through various methods, with notable processes including phosgene synthesis and non-phosgene synthesis methods. A detailed synthesis method involves several key steps:
Buprofezin has a complex molecular structure characterized by the following formula:
The structure includes a thiadiazinane ring that plays a critical role in its biological activity. The compound's specific arrangement of atoms contributes to its function as a chitin synthesis inhibitor, affecting insect development during molting .
Buprofezin undergoes various chemical reactions during its synthesis and metabolism:
These reactions are essential for understanding both the synthesis of buprofezin and its metabolic pathways in target organisms .
Buprofezin functions primarily as a chitin synthesis inhibitor. Its mechanism of action involves interfering with the normal process of chitin formation during insect molting. When insects attempt to shed their exoskeletons, buprofezin disrupts this process, leading to their inability to successfully molt, which ultimately results in death . The compound's specific action at the time of molting makes it particularly effective against pests that rely on chitin for their structural integrity.
Relevant studies have shown that buprofezin's solubility can be influenced by solvent mixtures, which can affect its application in agricultural practices .
Buprofezin is primarily used in agriculture as an insecticide targeting pests that are resistant to conventional pesticides. Its specific applications include:
Buprofezin, a thiadiazine insect growth regulator (IRAC MoA Class 16), was first synthesized in 1981 and commercially introduced in 1984 by Japanese agrochemical developers [1] [9]. Its unique mechanism—inhibiting chitin biosynthesis during insect molting—targeted sap-sucking pests like whiteflies (Bemisia tabaci), scale insects, and planthoppers while demonstrating lower non-target toxicity compared to neurotoxic insecticides [1] [9]. Initial adoption focused on Japanese citrus orchards and gradually expanded to greenhouse vegetables (tomatoes, cucumbers) and row crops (cotton, rice) in Southeast Asia [9]. By the 1990s, global adoption accelerated, with registrations in the EU (1994), the USA (1995), Australia, and Morocco [1] [3].
Table 1: Global Commercialization Milestones of Buprofezin
Year | Region | Key Adoption Drivers | |
---|---|---|---|
1984 | Japan | Citrus scale insect control; low mammalian toxicity (WHO Class III) | |
1994 | European Union | Greenhouse ornamentals; IPM compatibility | |
1995 | United States | Cotton whitefly management; resistance mitigation | |
2000s | North America | Expansion to vegetables (beans, potatoes) and fruit trees | |
2010s | Global | 60+ countries; annual market growth of 5.2% (2020–2025) driven by sustainable agriculture | [1] [3] [8] |
North America emerged as a critical market, representing 28% of global buprofezin use by 2025, driven by demand for resistance management tools against neonicotinoid-resistant whiteflies in cotton and vegetables [3]. Adoption patterns reveal a shift from broad-spectrum insecticides toward targeted growth regulators, aligning with Integrated Pest Management (IPM) frameworks.
Buprofezin’s regulatory status exemplifies evolving pesticide governance. Initially approved under the EU’s Directive 91/414/EEC, it gained Annex I inclusion in 2006 under Regulation (EC) No 1107/2009, valid until December 2025 [1] [5]. The 2018 EU endocrine disruptor criteria (Regulation EU 2018/605) triggered rigorous reevaluation. EFSA’s 2025 peer review confirmed buprofezin as an endocrine disruptor for humans, citing thyroid hormone interference, but could not conclude on environmental endocrine effects [5] [7].
Reapproval requires demonstrating "negligible exposure" under Article 4(7) of Regulation 1107/2009—a threshold unmet in EFSA’s assessment [5] [7]. Consequently, the European Commission proposed a non-renewal in 2025, though Member States like Italy and Austria controversially extended approval until 2026 [7]. Contrastingly, the US EPA renewed tolerances in 2022 for multiple crops (e.g., bushberries, edible-podded beans), citing "reasonable certainty of no harm" [8].
Table 2: Regulatory Status of Buprofezin (2025)
Region | Status | Key Restrictions/Concerns | |
---|---|---|---|
European Union | Non-renewal proposed | Endocrine disruption (human health); unresolved aquatic risks | |
United States | Approved | Tolerances established for 26 crops (2022); endocrine screening ongoing | |
Japan | Approved | Essential for rice planthopper control | |
Australia | Approved | Limited to non-edible crops | [1] [5] [7] |
The divergence highlights regulatory fragmentation: The EU prioritizes hazard-based cutoffs, while the US and Asia emphasize risk-based assessments with mitigation measures.
EFSA’s 2025 peer review transformed buprofezin’s risk-benefit calculus. While affirming efficacy against whiteflies in ornamentals, it identified unresolved concerns:
The compound’s future hinges on targeted innovation:
ℹ️ Compound Names Mentioned:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0